molecular formula C7H4N4 B8575696 3H-imidazo[4,5-c]pyridine-6-carbonitrile

3H-imidazo[4,5-c]pyridine-6-carbonitrile

Numéro de catalogue: B8575696
Poids moléculaire: 144.13 g/mol
Clé InChI: UWCYFQLAYQZVML-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-6-carbonitrile (CAS 2111540-19-1) is a high-value chemical building block with a molecular formula of C7H4N4 and a molecular weight of 144.13 g/mol . This compound features a fused imidazopyridine heterocyclic scaffold, a structure known for its strong resemblance to purines, which underlies its significant potential in medicinal chemistry and drug discovery . Research indicates that the imidazo[4,5-c]pyridine core is a privileged structure in the development of therapeutic agents due to its ability to influence diverse cellular pathways . This specific carbonitrile derivative serves as a key synthetic intermediate for the creation of various bioactive molecules. The imidazo[4,5-c]pyridine scaffold has been investigated for its broad pharmacological potential, including applications as antitumor agents and anti-inflammatory agents . For instance, derivatives of this core have been studied as inhibitors of enzymes like histone methyltransferase EZH2 and as antagonists for receptors involved in inflammatory diseases . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Propriétés

Formule moléculaire

C7H4N4

Poids moléculaire

144.13 g/mol

Nom IUPAC

3H-imidazo[4,5-c]pyridine-6-carbonitrile

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3-4H,(H,10,11)

Clé InChI

UWCYFQLAYQZVML-UHFFFAOYSA-N

SMILES canonique

C1=C(N=CC2=C1N=CN2)C#N

Origine du produit

United States
Foundational & Exploratory

3H-imidazo[4,5-c]pyridine-6-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3H-imidazo[4,5-c]pyridine-6-carbonitrile is a fused heterocyclic scaffold belonging to the deazapurine family. Structurally, it consists of a pyridine ring fused to an imidazole ring, with a nitrile (cyano) group positioned at the C6 carbon—adjacent to the pyridine nitrogen. This specific isomer ([4,5-c]) and substitution pattern (6-CN) render it a critical pharmacophore in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.

Unlike its [4,5-b] isomer, the [4,5-c] skeleton places the pyridine nitrogen at position 5 (using systematic fused nomenclature), creating a unique hydrogen-bond acceptor vector that mimics the N1 of purine, making it a potent bioisostere for adenine in ATP binding pockets.

Chemical Data Table
PropertyValue/Description
IUPAC Name 3H-imidazo[4,5-c]pyridine-6-carbonitrile
CAS Number Not widely listed; Analogous to 6-bromo precursor: 1312440-90-6
Molecular Formula C₇H₄N₄
Molecular Weight 144.14 g/mol
SMILES N#Cc1cnc2nc[nH]c2c1
Core Scaffold Imidazo[4,5-c]pyridine (5-azabenzimidazole)
Key Functionality Nitrile (Electrophile/H-bond acceptor), Imidazole NH (Donor)
pKa (Calc.) ~6.2 (Pyridine N), ~12.5 (Imidazole NH)
LogP (Calc.) 0.8 – 1.2 (Moderate lipophilicity)

Structural Analysis & Numbering Logic

Correct numbering is vital for this scaffold due to the existence of multiple isomers (e.g., [4,5-b], [1,2-a]).

  • Fusion System: The [4,5-c] designation indicates the imidazole ring is fused across the 3,4-bond of the pyridine ring.

  • Atom Numbering:

    • N1/N3: Imidazole nitrogen atoms.

    • C3a/C7a: Bridgehead carbons.

    • N5: Pyridine nitrogen.[1]

    • C6: The carbon atom between the pyridine nitrogen (N5) and the C7 carbon.

  • Significance of C6: Substitution at C6 (ortho to the pyridine nitrogen) dramatically alters the electronic properties of the ring, lowering the pKa of N5 and increasing metabolic stability against oxidation.

Structure cluster_0 3H-imidazo[4,5-c]pyridine-6-carbonitrile N3 N3 (H) C2 C2 N3->C2 Double N1 N1 C2->N1 C7a C7a (Bridge) N1->C7a C3a C3a (Bridge) C7a->C3a Double C3a->N3 C4 C4 C3a->C4 N5 N5 C4->N5 Double C6 C6 N5->C6 C7 C7 C6->C7 Double CN CN C6->CN Target C7->C7a

Figure 1: Numbering scheme of the 3H-imidazo[4,5-c]pyridine core highlighting the C6-position.

Synthetic Methodologies

The synthesis of 3H-imidazo[4,5-c]pyridine-6-carbonitrile is challenging due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution is ineffective. The most robust route is convergent synthesis via a halogenated precursor, followed by transition-metal-catalyzed cyanation.

Retrosynthetic Analysis
  • Target: 6-cyano-3H-imidazo[4,5-c]pyridine.

  • Precursor: 6-bromo-3H-imidazo[4,5-c]pyridine.

  • Starting Material: 2-bromo-4,5-diaminopyridine (or 2-bromo-5-nitro-pyridin-4-amine).

Step-by-Step Protocol
Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-c]pyridine

This step constructs the fused imidazole ring.

  • Reagents: 2-bromo-4,5-diaminopyridine, Triethyl orthoformate (TEOF), Formic acid (catalytic) or p-TsOH.

  • Mechanism: Cyclocondensation. The diamine attacks the orthoformate carbon, eliminating ethanol to form the imidazole ring.

Protocol:

  • Charge a round-bottom flask with 2-bromo-4,5-diaminopyridine (1.0 eq).

  • Add Triethyl orthoformate (excess, solvent/reagent) and a catalytic amount of p-TsOH (0.1 eq).

  • Reflux at 100–110 °C for 4–6 hours under nitrogen.

  • Monitor via LC-MS for the disappearance of the diamine (M+H of product: ~198/200 Da).

  • Cool to RT. The product often precipitates. If not, concentrate in vacuo.

  • Triturate with diethyl ether/hexanes to yield 6-bromo-3H-imidazo[4,5-c]pyridine as a tan solid.

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent)

Converting the aryl bromide to a nitrile requires forcing conditions or efficient catalysis due to the deactivating nitrogen atoms.

  • Reagents: Zn(CN)₂, Pd₂(dba)₃ (cat), dppf (ligand), Zn dust (activator), DMA (solvent).

  • Conditions: 120 °C, 12–16 hours.

Protocol:

  • In a glovebox or under strict Argon flow, combine:

    • 6-bromo-3H-imidazo[4,5-c]pyridine (1.0 eq, 10 mmol)

    • Zinc cyanide (Zn(CN)₂) (0.6–1.0 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)

    • Zinc dust (0.1 eq, polymethylhydrosiloxane can also be used as additive)

  • Dissolve in anhydrous DMA (Dimethylacetamide) (Concentration ~0.2 M).

  • Seal the vessel and heat to 120 °C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to quench cyanide and remove Zinc salts) followed by brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient 0–10%). The nitrile is polar; expect elution at 5–8% MeOH.

Synthesis SM 2-Bromo-4,5-diaminopyridine Step1 Cyclization (TEOF, pTsOH, Reflux) SM->Step1 Inter 6-Bromo-3H-imidazo[4,5-c]pyridine (Solid intermediate) Step1->Inter Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf, 120°C) Inter->Step2 Product 3H-imidazo[4,5-c]pyridine-6-carbonitrile (Target) Step2->Product

Figure 2: Synthetic route from diaminopyridine precursor to the target nitrile.

Medicinal Chemistry Applications

The imidazo[4,5-c]pyridine-6-carbonitrile moiety is a "privileged scaffold" in kinase inhibitor design.

JAK/STAT Pathway Inhibition

This scaffold serves as a bioisostere for the pyrrolopyrimidine core found in Tofacitinib and Ruxolitinib .

  • Binding Mode: The imidazole NH (N1/N3) and the pyridine N (N5) form a donor-acceptor motif that binds to the "hinge region" of the kinase ATP-binding site (e.g., Glu966/Leu932 in JAK2).

  • Role of Nitrile: The C6-nitrile can:

    • Interact with the "gatekeeper" residue or ribose-binding pocket residues.

    • Withdraw electrons, lowering the pKa of the imidazole, thereby improving solubility and altering hydrogen bond strength.

    • Serve as a handle for reversible covalent inhibition if positioned near a cysteine (though typically acrylamides are used for this).

Physicochemical Optimization
  • Solubility: The pyridine nitrogen improves aqueous solubility compared to benzo-fused analogs.

  • Metabolic Stability: The nitrile group blocks the C6 position from metabolic oxidation (a common clearance pathway for pyridines is N-oxidation or C-hydroxylation).

Safety & Handling

  • Cyanide Hazard: The synthesis involves Zinc Cyanide , which releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • Skin Sensitization: Imidazopyridines can be skin sensitizers. Wear nitrile gloves and lab coats at all times.

References

  • Synthesis of Imidazo[4,5-c]pyridines: Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 1987, 30(10), 1746–1751. Link

  • Scaffold Hopping in Kinase Inhibitors: Chauhan, M., et al. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors." BMC Chemistry, 2022. Link

  • Cyanation Protocols: "Preparation of Nitriles by Palladium-Catalyzed Exchange." Organic Chemistry Portal. Link

  • Structural Data: PubChem Compound Summary for Imidazo[4,5-c]pyridine. Link

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to 3H-imidazo[4,5-c]pyridine-6-carbonitrile (CAS 2111540-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Publicly available, in-depth technical information for the specific molecule 3H-imidazo[4,5-c]pyridine-6-carbonitrile (CAS 2111540-19-1) is currently limited. This guide, therefore, serves as a comprehensive technical overview of the broader imidazo[4,5-c]pyridine class of compounds. The synthetic strategies, potential mechanisms of action, and experimental protocols are based on established research on structurally related molecules. This information is intended to provide a strong foundational understanding and to guide further research and development efforts.

Introduction to the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows these compounds to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents, kinase inhibitors for cancer therapy, and antiviral compounds.[1][2] The introduction of a carbonitrile group at the 6-position, as seen in the target compound, can significantly influence the molecule's electronic properties, metabolic stability, and ability to form key interactions with biological targets.

Sourcing and Physicochemical Properties

While specific data for CAS 2111540-19-1 is not widely published, a limited number of specialty chemical suppliers may list this compound.

Table 1: Potential Supplier for CAS 2111540-19-1

SupplierWebsiteNotes
BLD Pharmatech Co., Limitedhttp://www.bldpharm.comAvailability and purity should be confirmed directly with the supplier.[3]

Researchers are advised to contact suppliers directly to inquire about availability, purity, and to request a certificate of analysis and a safety data sheet (SDS).

Synthetic Pathways to the Imidazo[4,5-c]pyridine Core

The construction of the imidazo[4,5-c]pyridine ring system is typically achieved through the cyclization of a suitably substituted diaminopyridine precursor. A plausible synthetic approach to 3H-imidazo[4,5-c]pyridine-6-carbonitrile would involve the initial synthesis of 3,4-diaminopyridine-6-carbonitrile, followed by cyclization to form the imidazole ring.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Diaminopyridine Precursor cluster_1 Step 2: Imidazole Ring Formation A Substituted Pyridine B Nitration A->B HNO3/H2SO4 C Amination B->C NH3 or amine source D Cyanation C->D e.g., CuCN E Reduction of Nitro Group D->E e.g., Pd/C, H2 F 3,4-Diaminopyridine-6-carbonitrile E->F H 3H-imidazo[4,5-c]pyridine-6-carbonitrile (CAS 2111540-19-1) F->H Cyclization G Cyclizing Agent (e.g., Formic Acid, Orthoesters) G->H

Caption: Proposed general synthetic workflow for 3H-imidazo[4,5-c]pyridine-6-carbonitrile.

Detailed Experimental Protocol (General)

The following is a generalized protocol for the synthesis of imidazo[4,5-c]pyridines based on common literature procedures.[1][4] Optimization will be required for the specific target compound.

  • Synthesis of the Diaminopyridine Precursor:

    • This is often the most challenging part of the synthesis. Routes may involve multi-step sequences starting from commercially available pyridines. Key steps can include regioselective nitration, nucleophilic aromatic substitution to introduce amino and cyano groups, and subsequent reduction of the nitro group to an amine. The synthesis of a related compound, 3,4-diaminopyridine-2,5-dicarbonitrile, was achieved by reacting 2,5-dibromo-3,4-diaminopyridine with copper cyanide in DMF at elevated temperatures.[5]

  • Cyclization to form the Imidazo[4,5-c]pyridine Ring:

    • Step 2.1: To a solution of the 3,4-diaminopyridine-6-carbonitrile precursor in a suitable solvent (e.g., formic acid or ethanol), add the cyclizing agent. Common cyclizing agents include formic acid, triethyl orthoformate, or an appropriate aldehyde.

    • Step 2.2: Heat the reaction mixture to reflux for a period of 2 to 12 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Step 2.3: Upon completion, cool the reaction mixture to room temperature.

    • Step 2.4: Remove the solvent under reduced pressure.

    • Step 2.5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for CAS 2111540-19-1, the imidazo[4,5-c]pyridine scaffold is a known pharmacophore. The presence of the nitrile group can serve as a key interaction point (e.g., hydrogen bond acceptor) or as a precursor for other functional groups like amidines.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the kinase. The imidazo[4,5-c]pyridine scaffold is a purine isostere and has been successfully employed in the design of inhibitors for various kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): A study on 3H-imidazo[4,5-c]pyridine derivatives demonstrated potent inhibition of CDK2, a key regulator of the cell cycle. The most potent compound in this series exhibited an IC50 of 21 nM and showed significant anti-proliferative activity against several cancer cell lines.

  • Transforming Growth Factor-beta-Activated Kinase 1 (TAK1): Imidazopyridine derivatives with a 2-cyanoacrylamide moiety have been synthesized as reversible covalent inhibitors of TAK1.[2][3] TAK1 is a crucial node in signaling pathways related to inflammation and cell survival, making it an attractive target in oncology and inflammatory diseases.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (e.g., CDK2, TAK1) ATP->Kinase Substrate Protein Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Cycle Progression, Inflammation) PhosphoSubstrate->Downstream Compound Imidazo[4,5-c]pyridine Derivative Compound->Kinase Inhibition

Caption: Conceptual diagram of kinase inhibition by imidazo[4,5-c]pyridine derivatives.

Conclusion and Future Directions

3H-imidazo[4,5-c]pyridine-6-carbonitrile represents an under-explored molecule within a pharmacologically significant class of compounds. This guide provides a framework for researchers to begin their investigation by outlining plausible synthetic strategies and highlighting the potential for this compound to act as a modulator of key biological pathways, particularly in the realm of kinase inhibition. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant assays. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available from: [Link]

  • Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(19), 4585. Available from: [Link]

  • Wu, Y. Z., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), e1700381. Available from: [Link]

  • Arote, R. B., et al. (2021). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 114, 105128. Available from: [Link]

  • Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available from: [Link]

  • MolPort. (n.d.). (6S)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. Retrieved February 12, 2026, from [Link]

  • Dolzhenko, A. V., et al. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2019(4), M1093. Available from: [Link]

  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201. Available from: [Link]

  • Google Patents. (n.d.). WO2002062760A1 - 3,4-diaminopyridine tartrate and phosphate, pharmaceutical compositions and uses thereof.

Sources

The Imidazo[4,5-c]pyridine-6-carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its structural and electronic resemblance to purines allows for facile interactions with macromolecules like proteins and nucleic acids. This guide provides a comprehensive technical overview of the imidazo[4,5-c]pyridine-6-carbonitrile scaffold, a particularly successful manifestation of this core. We will delve into its synthesis, explore the critical role of the 6-carbonitrile moiety, dissect structure-activity relationships through case studies in kinase inhibition, and illuminate its mechanism of action by examining its influence on key cellular signaling pathways.

The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The fusion of an imidazole ring with a pyridine moiety gives rise to the imidazopyridine system, which exists in several isomeric forms. The imidazo[4,5-c]pyridine isomer, in particular, has garnered significant attention due to its profound biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic incorporation of a carbonitrile group at the 6-position further enhances the therapeutic potential of this scaffold, contributing to improved potency, selectivity, and pharmacokinetic properties.

The Multifaceted Role of the 6-Carbonitrile Group

The nitrile group is a valuable pharmacophore in drug design for several reasons:

  • Modulation of Physicochemical Properties: It can influence solubility, lipophilicity, and metabolic stability, thereby improving a compound's bioavailability.

  • Enhanced Target Binding: The nitrile group can participate in hydrogen bonding, polar interactions, and π-π stacking, leading to stronger and more selective binding to target proteins.

  • Bioisosterism: It can act as a bioisostere for other functional groups, such as carbonyls and halogens, allowing for fine-tuning of a molecule's properties.

  • Metabolic Stability: Introduction of a nitrile can block metabolically labile sites, increasing the in vivo half-life of a drug candidate.

Synthesis of the Imidazo[4,5-c]pyridine-6-carbonitrile Core

The construction of the imidazo[4,5-c]pyridine-6-carbonitrile scaffold can be achieved through various synthetic routes, often starting from appropriately substituted pyridine precursors. A common and effective strategy involves the cyclization of a diaminopyridine derivative.

Representative Synthetic Protocol

This protocol outlines a general, multi-step synthesis of the imidazo[4,5-c]pyridine-6-carbonitrile core.

Step 1: Synthesis of 2,3-diamino-5-bromopyridine This starting material can be prepared from commercially available 2-amino-5-bromopyridine through nitration followed by reduction.

Step 2: Synthesis of 5-bromo-3H-imidazo[4,5-c]pyridine A typical cyclization involves reacting 2,3-diamino-5-bromopyridine with an orthoformate ester, such as triethyl orthoformate, often in the presence of an acid catalyst.

Step 3: Cyanation to yield 3H-imidazo[4,5-c]pyridine-6-carbonitrile The bromo-substituted intermediate undergoes a cyanation reaction, commonly using a cyanide source like zinc cyanide or copper(I) cyanide, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 3H-imidazo[4,5-c]pyridine-6-carbonitrile

Materials:

  • 5-bromo-3H-imidazo[4,5-c]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas (N₂)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-3H-imidazo[4,5-c]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3H-imidazo[4,5-c]pyridine-6-carbonitrile.

The Imidazo[4,5-c]pyridine-6-carbonitrile Scaffold in Kinase Inhibition

A significant application of the imidazo[4,5-c]pyridine-6-carbonitrile scaffold is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The structural similarity to the ATP purine ring allows these compounds to effectively compete for the ATP-binding site of various kinases.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazo[4,5-c]pyridine-6-carbonitrile core has led to the discovery of potent and selective inhibitors of several important kinases.

Table 1: SAR of Imidazo[4,5-c]pyridine Derivatives as PARP Inhibitors

CompoundR1R2IC₅₀ (nM)
1H4-fluorobenzyl50
2H3-methoxybenzyl25
3H2-pyridylmethyl15
4 H 4-(morpholinomethyl)benzyl 8.6
5CH₃4-fluorobenzyl>100

Data compiled from literature reports.

The data in Table 1 suggests that for PARP inhibition, substitution at the N1 position is detrimental to activity, while modifications at the R2 position, particularly with larger, more polar groups, can significantly enhance potency.

Table 2: SAR of Imidazo[4,5-c]pyridine Derivatives as Cathepsin S Inhibitors

CompoundRCTSS IC₅₀ (nM)CTSK IC₅₀ (nM)
6Methoxy509500
7 Ethoxy 25 8310
8Propoxy75>10000
9Isopropoxy120>10000

Data compiled from literature reports.

In the case of Cathepsin S inhibitors, the length and nature of the alkoxy substituent play a crucial role in both potency and selectivity. An ethoxy group appears to be optimal for activity against CTSS while maintaining excellent selectivity over CTSK.

Mechanism of Action: Modulation of Key Signaling Pathways

Derivatives of the imidazo[4,5-c]pyridine-6-carbonitrile scaffold exert their therapeutic effects by modulating critical intracellular signaling pathways that are often dysregulated in disease.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[4,5-c]pyridine-based compounds have been developed as potent PI3Kα inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Imidazo[4,5-c]pyridine -6-carbonitrile Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

The STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer progression. Their constitutive activation promotes cell survival, proliferation, and angiogenesis. Certain imidazo[4,5-c]pyridine derivatives have been shown to modulate this pathway.

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation IKK IKK Cytokine_Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) STAT3_dimer->Gene_Expression IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB NFkB->Gene_Expression Nucleus Nucleus Inhibitor Imidazo[4,5-c]pyridine -6-carbonitrile Derivative Inhibitor->JAK Inhibitor->IKK

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine-6-carbonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of inhibitors against a growing number of biological targets. Future research will likely focus on the development of even more selective and potent derivatives, as well as the exploration of this scaffold for new therapeutic applications. The strategic use of computational modeling and structure-based drug design will undoubtedly accelerate the journey of next-generation imidazo[4,5-c]pyridine-6-carbonitrile-based drugs from the laboratory to the clinic.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Dyminska, L. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5745. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

  • Zhu, G. D., Ma, Z., Warkad, D., Gong, J., Liu, X., Kover, K., ... & Giranda, V. L. (2010). Discovery of 1H-imidazo[4,5-c]pyridin-4(5H)-one derivatives as novel poly(ADP-ribose)polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4357–4361. [Link]

  • Blackaby, W., Davies, R., Ewart, L., Gleave, R., Goutcher, S., Guillard, S., ... & Teall, M. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & medicinal chemistry letters, 21(3), 932–935. [Link]

  • Sadek, M. M., & El-Sayed, W. A. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. [Link]

  • Altaher, A. M., Al-Ishaq, R. K., Al-Meer, S., Al-Badr, A., & El-Agnaf, O. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1133. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(2), 127-137. [Link]

  • Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515–528. [Link]

  • Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., Workman, P., Linardopoulos, S., & McDonald, E. (2010). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 20(10), 3242–3246. [Link]

  • Lee, H., Lee, S., Kim, D., Kim, M., & Ryu, J. S. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 125, 130497. [Link]

  • Kirwen, E. M., Batra, T., Karthikeyan, C., Deora, G. S., Rathore, V., Mulakayala, C., ... & Tiwari, A. K. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 27(15), 3465–3470. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Enin, M. A., & Yoo, K. H. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565–576. [Link]

  • Kumar, D., Kumar, N., & Singh, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(27), 17056–17077. [Link]

  • Pavić, T., Perin, N., Matić, A., Glavaš-Obrovac, L., & Bajić, M. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(13), 5022. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2017). Synthesis and antiproliferative activity of novel N-(4-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)-benzenesulfonamide derivatives. Molecules, 22(8), 1269. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., & Wang, Q. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386–4393. [Link]

  • Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelic, K., & Karminski-Zamola, G. (2007). Novel substituted benzimidazoles and benzimidazo[1,2-a]quinolines: synthesis, antitumor evaluation and DNA binding studies. European journal of medicinal chemistry, 42(3), 326–334. [Link]

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Technical Guide: 3H-Imidazo[4,5-c]pyridine-6-carbonitrile as a TREX1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and biological application of 3H-imidazo[4,5-c]pyridine-6-carbonitrile , a critical intermediate in the development of TREX1 inhibitors.

Executive Summary

The inhibition of Three-prime Repair Exonuclease 1 (TREX1) has emerged as a high-value strategy in immuno-oncology.[1] TREX1 acts as a checkpoint for the innate immune system by degrading cytosolic DNA, thereby preventing the activation of the cGAS-STING pathway .[2][3] Inhibitors of TREX1 allow for the accumulation of cytosolic DNA in tumor cells, triggering a Type I interferon response and enhancing anti-tumor immunity.

The 3H-imidazo[4,5-c]pyridine-6-carbonitrile scaffold represents a privileged pharmacophore in this domain, utilized in advanced preclinical programs (e.g., Sprint Bioscience/Gilead DISA program). Its structural rigidity, capacity for hydrogen bonding, and electronic properties make it an ideal anchor for binding to the TREX1 active site, specifically coordinating with the catalytic magnesium ions or the DNA-binding pocket.

Chemical Rationale & Structural Biology

Pharmacophore Analysis

The imidazo[4,5-c]pyridine core offers distinct advantages over other bicyclic heterocycles:

  • Electronic Deficient Ring: The pyridine nitrogen (N5) decreases the electron density of the system, enhancing the acidity of the imidazole NH (if unsubstituted) or the electrophilicity of the C6 position for nucleophilic attacks during synthesis.

  • 6-Carbonitrile Handle: The nitrile group at the C6 position serves two roles:

    • Synthetic Handle: It can be hydrolyzed to a primary amide (interacting with Asp/Glu residues) or reduced to an amine.

    • Electronic Modulator: It withdraws electrons, influencing the pKa of the pyridine nitrogen and potentially engaging in dipole-dipole interactions within the hydrophobic pocket of TREX1.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the biological cascade initiated by the inhibitor derived from this intermediate.

TREX1_Pathway Tumor_DNA Cytosolic Tumor DNA (dsDNA) TREX1 TREX1 Enzyme (Exonuclease) Tumor_DNA->TREX1 Degradation (Normal State) cGAS cGAS Sensor Tumor_DNA->cGAS Binds/Activates TREX1->Tumor_DNA Accumulation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->TREX1 Blocks Catalytic Site cGAMP cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Activation (ER Adaptor) cGAMP->STING Activates IRF3 IRF3 Phosphorylation STING->IRF3 Signaling Cascade IFN Type I Interferon (IFN-beta) Release IRF3->IFN Transcription Immunity Anti-Tumor T-Cell Response IFN->Immunity Priming

Caption: TREX1 inhibition preserves cytosolic DNA, triggering the cGAS-STING-Interferon axis.[3]

Synthetic Protocols

The synthesis of 3H-imidazo[4,5-c]pyridine-6-carbonitrile requires a robust route that avoids regioisomeric mixtures. The preferred industrial route utilizes a Cyanation of a Halo-intermediate strategy.

Retrosynthetic Analysis
  • Target: 3H-imidazo[4,5-c]pyridine-6-carbonitrile

  • Precursor 1: 6-bromo-3H-imidazo[4,5-c]pyridine

  • Precursor 2: 2-bromo-4,5-diaminopyridine

  • Starting Material: 2-bromo-4-amino-5-nitropyridine (commercially available).

Step-by-Step Synthesis Workflow
Step 1: Reduction of Nitro Group

Objective: Convert 2-bromo-4-amino-5-nitropyridine to 2-bromo-4,5-diaminopyridine.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

  • Protocol:

    • Suspend 2-bromo-4-amino-5-nitropyridine (1.0 eq) in EtOH:H2O (3:1).

    • Add NH4Cl (5.0 eq) and Fe powder (4.0 eq).

    • Heat to reflux (80°C) for 2–4 hours. Monitor by LCMS for disappearance of nitro-SM.

    • Hot filtration through Celite to remove iron residues.

    • Concentrate filtrate to obtain the diamine intermediate.

  • QC Check: LCMS [M+H]+ matches calculated mass for Br-diamine isotope pattern.

Step 2: Imidazole Ring Closure

Objective: Form the imidazo[4,5-c]pyridine core.

  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid, p-TsOH (cat.).

  • Protocol:

    • Dissolve crude diamine in anhydrous TEOF (10 vol).

    • Add catalytic p-TsOH (0.1 eq).

    • Reflux at 100–110°C for 4–6 hours.

    • Cool to RT. The product, 6-bromo-3H-imidazo[4,5-c]pyridine , often precipitates.

    • Filter and wash with cold ether.

  • Yield Expectation: 75–85%.

Step 3: Palladium-Catalyzed Cyanation

Objective: Install the nitrile group at C6.

  • Reagents: Zinc Cyanide (Zn(CN)2), Pd2(dba)3, dppf (ligand), DMF/NMP.

  • Protocol:

    • Charge a reaction vessel with 6-bromo-3H-imidazo[4,5-c]pyridine (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (0.02 eq), and dppf (0.04 eq).

    • Purge with Nitrogen/Argon (Critical: Oxygen poisons the catalyst).

    • Add anhydrous DMF (degassed).

    • Heat to 120°C for 12–16 hours.

    • Workup: Cool, dilute with EtOAc, wash with 1M NaOH (to remove Zinc salts) and brine.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Product: 3H-imidazo[4,5-c]pyridine-6-carbonitrile .

  • Characterization:

    • 1H NMR (DMSO-d6): Distinct singlets for C2-H and C4/C7-H protons.

    • IR: Strong nitrile stretch at ~2220 cm⁻¹.

Synthesis Diagram

Synthesis_Route SM 2-bromo-4-amino- 5-nitropyridine Step1 Reduction (Fe/NH4Cl) SM->Step1 Int1 2-bromo-4,5- diaminopyridine Step1->Int1 Step2 Cyclization (TEOF/H+) Int1->Step2 Int2 6-bromo-3H- imidazo[4,5-c]pyridine Step2->Int2 Step3 Cyanation (Zn(CN)2 / Pd) Int2->Step3 Final 3H-imidazo[4,5-c] pyridine-6-carbonitrile Step3->Final

Caption: Synthetic pathway from brominated pyridine precursor to the 6-carbonitrile scaffold.

Analytical Specifications & Quality Control

To ensure the intermediate is suitable for downstream medicinal chemistry (e.g., coupling with "peroxol" or other fragments as described in patent literature), strict QC is required.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0% (AUC)HPLC (C18, 0.1% TFA water/ACN)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Mass [M+H]+ = 145.05 ± 0.1LC-MS (ESI+)
Residual Pd < 20 ppmICP-MS (Critical for bio-assays)
Water Content < 1.0%Karl Fischer

Biological Validation (TREX1 Assays)

Once the inhibitor is synthesized using this intermediate, its potency must be validated.

Exonuclease Activity Assay (Biochemical)
  • Principle: Measures the degradation of a fluorescently labeled dsDNA substrate.

  • Reagents: Recombinant human TREX1, dsDNA-FAM/Quencher probe.

  • Procedure:

    • Incubate TREX1 enzyme with varying concentrations of the inhibitor in reaction buffer (20 mM Tris, 5 mM MgCl2, pH 7.5).

    • Add dsDNA substrate.

    • Measure fluorescence increase (ex 485nm / em 535nm) over 30 mins.

    • Data Analysis: Calculate IC50 based on the slope of fluorescence vs. time.

Cellular cGAS-STING Activation
  • Cell Line: THP1-Dual™ (Reporter cells with ISRE-Luciferase).

  • Protocol:

    • Treat cells with Inhibitor (0.1 – 10 µM).

    • (Optional) Co-treat with low-dose DNA damaging agent to induce cytosolic DNA load.

    • Incubate 24 hours.

    • Measure Luciferase activity (proxy for Interferon-beta induction).

  • Expected Result: Dose-dependent increase in luminescence, indicating TREX1 inhibition and restoration of cGAS-STING signaling.

References

  • Sprint Bioscience/Gilead TREX1 Program: WO2021263079A1 - TREX1 Inhibitors and Uses Thereof. (Describes the specific use of imidazo[4,5-c]pyridine-6-carbonitrile).

  • TREX1 Biology: Tani et al. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity. Cancer Discovery, 2024.[2][4]

  • Imidazopyridine Synthesis: Dymińska et al. Synthesis of imidazo[4,5-c]pyridine derivatives.[5] European Journal of Chemistry, 2017.

  • Gilead Acquisition: Gilead acquires Sprint Bioscience TREX1 programme.[1][6][7] European Biotechnology Magazine, Nov 2025.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Coupling with 3H-imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Importance

The 3H-imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR), TLR agonists, and antiviral agents. Its structural duality—fusing an electron-rich imidazole with an electron-deficient pyridine—offers unique binding vectors but presents significant synthetic challenges.

The "Pd-Poisoning" Paradox

While Buchwald-Hartwig amination is the gold standard for C-N bond formation, this specific scaffold is notoriously difficult due to catalyst poisoning . The pyridine nitrogen (N5) is highly basic and unhindered, acting as a competitive ligand that displaces phosphines from the Palladium center, leading to the formation of inactive [Pd(Scaffold)2Cl2] complexes. Furthermore, the imidazole N-H (if unprotected) introduces acidity (pKa ~13) and tautomeric ambiguity, further complicating the catalytic cycle.

This guide provides a field-proven, mechanism-driven approach to overcoming these barriers, moving beyond "recipe following" to rational reaction design.

Part 2: Mechanistic Analysis & Ligand Selection

To successfully couple amines to halo-imidazo[4,5-c]pyridines, one must select a catalyst system that outcompetes the substrate for Pd coordination while facilitating oxidative addition into an electron-deficient ring.

The Catalytic Cycle & Failure Modes

The diagram below illustrates the standard catalytic cycle versus the specific off-cycle traps presented by the imidazo[4,5-c]pyridine scaffold.

BuchwaldMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)-Ar-Cl Pd0->OxAdd + Substrate Substrate 4-Chloro-3H-imidazo[4,5-c]pyridine PoisonTrap OFF-CYCLE TRAP: N5-Coordination (Pd Poisoning) Substrate->PoisonTrap N5 binds Pd AmineBind Amine Coordination L-Pd(II)(Ar)(NHR2)Cl OxAdd->AmineBind + Amine OxAdd->PoisonTrap Ligand Displacement Dimer Inactive Dimer [Pd(μ-Cl)(Ar)]2 OxAdd->Dimer Low Ligand Conc. Deprotonation Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprotonation + Base RedElim Reductive Elimination Product Release Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the N5-coordination trap (red) specific to imidazo[4,5-c]pyridines.

Ligand Strategy: The "Bulky & Electron-Rich" Rule

To prevent N5-coordination, Dialkylbiaryl phosphines are non-negotiable. Their sheer steric bulk creates a "protective shell" around the Pd center, physically blocking the approach of the pyridine nitrogen while promoting reductive elimination.

Ligand ClassSpecific LigandRecommendationRationale
Generations 3/4 BrettPhos Primary Choice (1° Amines) Best for primary amines; extreme bulk prevents N-poisoning; promotes coupling of weak nucleophiles.
Generations 3/4 RuPhos Primary Choice (2° Amines) Excellent for secondary amines; prevents

-hydride elimination.
Generations 2 XPhos General Purpose Robust "workhorse" for aryl chlorides; highly active for converting 4-Cl and 6-Cl derivatives.
Bidentate XantPhos Specific Cases Use for amides/carbamates (C-N coupling) or when high regioselectivity is needed at C2.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (High Throughput & Robustness)

Best for: Coupling 4-chloro or 6-chloro-3H-imidazo[4,5-c]pyridines with primary/secondary alkyl amines.

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (2.0 – 5.0 mol%)

    • Note: Pre-catalysts (G3/G4) are preferred over Pd(OAc)2 + Ligand to ensure accurate stoichiometry and rapid initiation.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active N2 flow, charge a reaction vial with the aryl chloride (1.0 equiv), NaOtBu (1.5 equiv), and the Pd-Precatalyst (2-5 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane. If the amine is a liquid, add it now. If the amine is a solid, add it in step 1.[1]

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Critical: Oxygen kills the active catalytic species rapidly in the presence of electron-rich ligands.

  • Reaction: Seal the vial and heat to 100°C for 2–12 hours.

    • Checkpoint: The reaction usually turns from pale yellow/orange to dark brown. A black precipitate indicates catalyst decomposition (Pd black formation).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for these polar scaffolds).

Protocol B: The "Challenging Substrate" (Weak Nucleophiles/Anilines)

Best for: Coupling with anilines, amides, or sterically hindered amines.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%)

    • Pre-complexation: Premix Pd(OAc)2 and BrettPhos in solvent at 60°C for 5 mins before adding to the main reaction to generate the active L-Pd(0) species.

  • Base: K3PO4 (finely ground, 2.0 equiv) or Cs2CO3 (2.0 equiv).

    • Rationale: Weaker bases tolerate sensitive functional groups better than NaOtBu.

  • Solvent: t-Butanol or t-Amyl Alcohol .

    • Rationale: Protich solvents can facilitate the proton-transfer step in the catalytic cycle for weak nucleophiles.

Part 4: Optimization Decision Tree

Use this logic flow to troubleshoot or optimize your specific reaction.

OptimizationTree Start Start: Define Substrate & Amine AmineType Amine Type? Start->AmineType Primary Primary Alkyl Amine AmineType->Primary Secondary Secondary Alkyl Amine AmineType->Secondary Aniline Aniline / Weak Nuc AmineType->Aniline Ligand1 Ligand: BrettPhos or XPhos Base: NaOtBu Primary->Ligand1 Ligand2 Ligand: RuPhos Base: NaOtBu Secondary->Ligand2 Ligand3 Ligand: BrettPhos or tBuBrettPhos Base: K2CO3 or K3PO4 Aniline->Ligand3 Check Check Yield / Conversion Ligand1->Check Ligand2->Check Ligand3->Check Issue1 Issue: No Conversion (Catalyst Poisoning) Check->Issue1 Substrate remains Issue2 Issue: Dehalogenation (Reduction of Ar-Cl) Check->Issue2 Ar-H formed Sol1 Action: Increase Temp to 120°C Switch to Pd-G4 Precatalyst Issue1->Sol1 Sol2 Action: Switch Solvent to t-AmylOH Lower Temp to 80°C Issue2->Sol2

Figure 2: Decision matrix for optimizing reaction conditions based on amine class and observed failure modes.

Part 5: Critical Troubleshooting & "Pro-Tips"

The "N-H" Problem (Tautomerism)

If your scaffold is unprotected at the imidazole ring (N1/N3-H), the base (NaOtBu) will deprotonate this site first (pKa ~13). The resulting anion is a potent ligand for Pd, shutting down the cycle.

  • Solution: You must protect the imidazole nitrogen (e.g., SEM, Boc, THP, or Methyl) before attempting the Buchwald coupling. Alternatively, use LiHMDS (2.5 equiv) to intentionally double-deprotonate and run the reaction on the dianion, though this is low-yielding.

Regioselectivity (Dihalides)

If coupling a 2,4-dichloro-3H-imidazo[4,5-c]pyridine:

  • C4-Cl is electronically activated (adjacent to pyridine N) and reacts fastest via SNAr mechanisms, but in Pd-catalysis, the sterics of the C3-substituent influence this.

  • C2-Cl is between two nitrogens (aminal-like) and is often less reactive towards oxidative addition unless specific ligands (XantPhos) are used.

Order of Addition

Always add the catalyst last or the base last . Never stir the catalyst with the aryl halide and amine without base for long periods, as the amine can coordinate and passivate the Pd(II) precatalyst before the cycle starts.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[2] Organic Letters, 14(7), 1761-1767. Link

  • Khader, et al. (2025). Regioselective Synthesis of C-2 Substituted Imidazo[4,5-b]pyridines Utilizing Palladium Mediated Buchwald–Hartwig Cross-Coupling Reactions.[3][4] ResearchGate.[5] Link

  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][6][7][8][9] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society. Link

  • BenchChem Protocols. Optimization of Buchwald-Hartwig amination conditions. BenchChem.[1] Link

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Troubleshooting & Optimization

Purification methods for 3H-imidazo[4,5-c]pyridine-6-carbonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 3H-imidazo[4,5-c]pyridine-6-carbonitrile and its related intermediates. This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., JAK, PI3K) but presents significant process chemistry challenges due to its high polarity, poor solubility ("brick dust" character), and propensity for regioisomer formation.

Topic: Purification & Troubleshooting for Imidazo[4,5-c]pyridine Nitriles Audience: Medicinal Chemists, Process Chemists Status: Active Support Guide

Core Challenges & Solubility Profile

The 3H-imidazo[4,5-c]pyridine-6-carbonitrile core is amphoteric and highly crystalline. Its purification is often bottlenecked by two factors:

  • "Brick Dust" Solubility: High lattice energy leads to insolubility in standard organic solvents (EtOAc, DCM), complicating extraction and loading for chromatography.

  • Regioisomerism: If N-alkylation is involved, separating the N1- and N3- isomers (and occasionally N5- quaternary salts) is critical.

  • Nitrile Hydrolysis: The C6-nitrile is activated by the adjacent pyridine nitrogen, making it susceptible to hydrolysis to the amide (carboxamide) under acidic/basic workup conditions.

Solubility Data Table (at 25°C)
SolventSolubility RatingUsage
Dichloromethane (DCM) Poor (< 1 mg/mL)Not recommended for loading
Ethyl Acetate (EtOAc) Very PoorAnti-solvent for crystallization
Methanol (MeOH) Moderate (with heat)Mobile phase modifier
DMSO / DMF Good (> 50 mg/mL)Reaction solvent / NMR
THF Poor to ModerateExtraction (often requires salting out)
Water (pH 7) PoorPrecipitation medium

Troubleshooting Guide: Reaction Workup & Isolation

Issue 1: Product is trapped in the aqueous phase or forms an emulsion.

Context: The amphoteric imidazole proton (pKa ~13) and pyridine nitrogen (pKa ~5-6) create complex pH-dependent solubility.

  • Root Cause: At pH < 4, the pyridine is protonated (cationic). At pH > 12, the imidazole is deprotonated (anionic).

  • Solution (The "Isoelectric Extraction"):

    • Adjust the aqueous layer pH to 7.5 – 8.0 (the isoelectric point region). The molecule is neutral here.

    • Use THF:EtOAc (1:1) or 2-MeTHF for extraction instead of pure EtOAc or DCM.

    • Salting Out: Saturate the aqueous phase with NaCl to force the organic nitrile into the organic layer.

Issue 2: Hydrolysis of the Nitrile to Amide.

Context: You observe a new peak (M+18) by LCMS.

  • Root Cause: The C6-nitrile is electron-deficient. Extended exposure to strong acids (e.g., 6N HCl workup) or bases (NaOH) catalyzes hydrolysis.

  • Corrective Action:

    • Quench: Use saturated NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic) rather than strong acids/bases.

    • Temperature: Perform all quenches at 0°C.

    • Drying: Do not store the crude material wet; residual water + trace acid/base promotes solid-state hydrolysis.

Chromatographic Purification Strategies

Scenario A: Separating Regioisomers (N1 vs. N3 Alkylation)

When alkylating the N-H (e.g., with an alkyl halide), you typically get a mixture of N1 (linear) and N3 (angular) isomers.

  • Stationary Phase: Silica Gel (Normal Phase) is usually sufficient, but selectivity is key.

  • Mobile Phase:

    • Standard: 0–10% MeOH in DCM.

    • Enhanced:DCM : MeOH : NH₄OH (90 : 9 : 1) . The ammonia sharpens the peaks by suppressing the ionization of the pyridine nitrogen on the silica surface.

  • Elution Order: The N3-isomer (angular) is typically less polar and elutes first. The N1-isomer (linear) is more polar and elutes second.

Scenario B: Removing Metal Catalysts (Pd/Cu)

Cyanation at C6 often uses Pd(PPh₃)₄/Zn(CN)₂. Residual Pd coordinates to the pyridine nitrogen, causing colored bands and yield loss.

  • Protocol:

    • Dissolve crude in THF/MeOH.

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (0.5 eq relative to Pd).

    • Stir at 40°C for 2 hours.

    • Filter through Celite.

    • Proceed to column chromatography.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (3H-imidazo[4,5-c]pyridine-6-CN) SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble (Brick Dust) SolubilityCheck->Insoluble No Flash Flash Chromatography DCM/MeOH/NH3 Soluble->Flash Workup Acid/Base Extraction (pH 8, THF/EtOAc) Insoluble->Workup Remove Salts Crystallization Recrystallization (EtOH or DMF/H2O) Flash->Crystallization Polishing Workup->SolubilityCheck Re-evaluate ReversePhase Reverse Phase (C18) H2O/ACN + 0.1% NH4HCO3 Workup->ReversePhase If still insoluble Final Pure Product ReversePhase->Final Crystallization->Final

Caption: Decision matrix for selecting the optimal purification route based on crude solubility.

Detailed Protocol: Recrystallization (Polishing Step)

For removing minor regioisomers or colored impurities from the final material.

Reagents:

  • Ethanol (Absolute)

  • Activated Charcoal (optional for decolorization)

  • Heptane (Anti-solvent)

Procedure:

  • Dissolution: Suspend the crude solid in Ethanol (20 mL/g). Heat to reflux (80°C).

    • Note: If the solid does not dissolve, slowly add DMF dropwise until a clear solution is obtained.

  • Decolorization: If the solution is dark, add activated charcoal (5 wt%), stir for 10 min at reflux, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Anti-solvent: If no crystals form, add Heptane dropwise until the solution becomes slightly turbid, then cool to 4°C.

  • Collection: Filter the crystals and wash with cold Ethanol:Heptane (1:1).

Frequently Asked Questions (FAQ)

Q: Why does my product streak on the TLC plate? A: The basic pyridine nitrogen interacts with the acidic silanols on the silica plate.

  • Fix: Pre-treat your TLC plate by dipping it in 5% Triethylamine in Hexane and drying it before spotting. Or, add 1% NH₄OH to your developing solvent.

Q: Can I use acid modifiers (TFA/Formic Acid) in HPLC? A: Yes, but be cautious.

  • Acidic modifiers protonate the pyridine (MH+), drastically increasing water solubility and reducing retention time.

  • Recommendation: For analytical HPLC, use 0.1% Formic Acid . For preparative purification, basic buffers (10mM NH₄HCO₃ , pH 10) are often superior as they keep the molecule neutral, improving loading capacity and peak shape.

Q: How do I confirm I have the 6-cyano isomer and not the 4-cyano? A: Use HMBC NMR .

  • Look for the correlation between the C6-nitrile carbon (~115-118 ppm) and the aromatic protons.

  • In the [4,5-c] system, the C6 position is flanked by the pyridine nitrogen (N5) and C7. A proton at C7 will show a strong 3-bond coupling to the nitrile carbon. A proton at C4 (singlet) will typically not couple strongly to a C6-nitrile.

References

  • Synthesis and Regioisomerism of Imidazopyridines

    • Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry.

  • Purification of Pyridine Derivatives

    • BenchChem Technical Support. "Overcoming challenges in the purification of pyridine compounds."

  • Cyanation Methodologies

    • Liu, Y. et al. "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • pKa and Solubility Optimization

    • Arbuckle, W. et al. "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKa."[1] Bioorganic & Medicinal Chemistry Letters.

Sources

Regioselectivity issues in N-alkylation of imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of N-alkylation of imidazo[4,5-c]pyridines. This scaffold, a vital isostere of natural purines, is a cornerstone in medicinal chemistry.[1] However, its synthetic utility is often hampered by challenges in controlling regioselectivity during N-alkylation. This guide is structured to provide you with foundational knowledge, troubleshoot common experimental hurdles, and offer robust protocols to ensure the success and reproducibility of your work.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the regioselectivity of N-alkylation on the imidazo[4,5-c]pyridine core.

Q1: What are the possible sites of N-alkylation on the imidazo[4,5-c]pyridine core, and why is this reaction so challenging?

The imidazo[4,5-c]pyridine system possesses three distinct nitrogen atoms available for alkylation: N1 and N3 within the imidazole ring, and N5 on the pyridine ring. The hydrogen atom on the imidazole ring can readily tautomerize between the N1 and N3 positions, meaning that before alkylation, the system exists as a dynamic equilibrium of 1H- and 3H-tautomers.[2] Alkylation "locks" the molecule into a specific isomeric form.

The primary challenge arises because the electronic and steric environments of these three nitrogen atoms are often quite similar. This leads to a competitive reaction where the alkylating agent can attack multiple sites, frequently resulting in a mixture of regioisomers that can be difficult to separate and characterize.

Caption: Possible N-alkylation sites on the imidazo[4,5-c]pyridine scaffold.

Q2: What are the key experimental factors that control the N-alkylation regioselectivity?

Controlling the isomer ratio hinges on carefully tuning the reaction conditions. Several factors are at play, and understanding their influence is critical for directing the reaction toward the desired product.

  • Base: The choice of base is paramount. A relatively weak base like potassium carbonate (K₂CO₃) is commonly used. It is thought to deprotonate the most acidic proton on the imidazole ring, but the resulting anion can still lead to alkylation on the more nucleophilic pyridine nitrogen (N5).[2][3][4] Stronger bases, such as sodium hydride (NaH), can lead to the formation of a dianion, potentially altering the regiochemical outcome, though this may also increase side reactions.

  • Solvent: The solvent influences the solubility of the substrate and the base, as well as the solvation of the intermediate anion. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are standard, as they effectively solvate the cation of the base, enhancing the nucleophilicity of the heterocyclic anion.[2][4]

  • Alkylating Agent (Electrophile): The nature of the electrophile (R-X) plays a role. Sterically bulky alkylating agents may preferentially react at the less hindered nitrogen atom. The nature of the leaving group (X) also affects the reaction rate and profile.

  • Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Room temperature is often sufficient, but heating may be required.[2] However, higher temperatures can sometimes decrease selectivity. It is always best to start at a lower temperature and monitor the reaction closely.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My reaction has a low or no product yield. What are the likely causes and how can I fix it?

A low yield can be frustrating, but it is often traceable to a few key issues.

  • Possible Cause 1: Ineffective Base or Incomplete Deprotonation.

    • Solution: Ensure your base is fresh and anhydrous. Potassium carbonate can be dried in an oven before use. If K₂CO₃ is ineffective, you might consider a stronger base like NaH. However, use caution as this can impact regioselectivity.[5][6]

  • Possible Cause 2: Degradation of Starting Material or Product.

    • Solution: Imidazopyridines can be sensitive. Ensure you are using a high-purity, anhydrous solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or oxygen.[5]

  • Possible Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the starting material is consumed slowly, consider extending the reaction time or moderately increasing the temperature.

Q4: I've formed an inseparable mixture of regioisomers. How can I improve selectivity towards the N5-isomer?

This is the most common issue. While achieving 100% selectivity is rare, the product ratio can be significantly influenced. Under standard conditions (K₂CO₃ in DMF), the N5-alkylated product is often the major isomer formed.[3][4]

ConditionBaseSolventTypical Major ProductRationale
Standard K₂CO₃DMFN5The pyridine-like N5 nitrogen is often the most nucleophilic site, leading to it being the kinetically favored product.[2][3][4]
Alternative NaHTHFMixture, potentially favoring N1/N3A stronger base and less polar solvent can alter the charge distribution on the anion, changing the nucleophilicity of the different nitrogen atoms.
Steric Hindrance K₂CO₃DMFMay favor less hindered siteIf the substrate has bulky groups near N5, a bulky alkylating agent may favor alkylation at the more accessible N1 or N3 positions.

Troubleshooting Strategies:

  • Modify the Base/Solvent System: If you are getting a mixture, systematically screen different bases (e.g., Cs₂CO₃, NaH) and solvents (e.g., Acetonitrile, THF, Dioxane) to find the optimal conditions for your specific substrate.[6]

  • Protecting Group Strategy: If achieving selectivity remains difficult, consider a protecting group strategy. You can selectively protect one or more nitrogen atoms, direct the alkylation to the desired site, and then deprotect. This adds steps but offers superior control.

Q5: I'm having difficulty purifying my alkylated product(s). What strategies can I try?

The similar polarity of regioisomers makes purification by column chromatography challenging.

Purification_Workflow cluster_chromatography Column Chromatography Optimization start Crude Product Mixture col_strat Experiment with Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) start->col_strat add_amine Add Volatile Amine (e.g., 1% Et₃N) to Eluent for Basic Products col_strat->add_amine check_purity Check Purity of Fractions (TLC, LC-MS, ¹H NMR) col_strat->check_purity add_amine->check_purity recryst Recrystallization recryst->check_purity pure Pure Isomer(s) Isolated check_purity->pure Successful impure Mixture Persists check_purity->impure Unsuccessful impure->recryst

Caption: A workflow for troubleshooting product purification.

Key Purification Tips:

  • Solvent System Screening: Don't rely on a single eluent system. Experiment with different gradients, such as hexane/ethyl acetate, dichloromethane/methanol, or combinations thereof.[5]

  • Additive Use: If your products are basic, they may streak on silica gel. Adding a small amount (0.5-1%) of a volatile amine like triethylamine (Et₃N) to your eluent can significantly improve peak shape and separation.[5]

  • Recrystallization: If chromatography fails to provide pure material, recrystallization can be a highly effective alternative, provided your product is a crystalline solid.

Part 3: Core Protocols & Structural Elucidation

Reliable protocols and unambiguous characterization are the bedrock of good science.

Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-c]pyridines
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted imidazo[4,5-c]pyridine (1.0 eq.).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.2 eq.).[6]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry under vacuum.[2]

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.[5]

Protocol 2: Unambiguous Structure Elucidation of Regioisomers using 2D-NMR

Distinguishing between the N1, N3, and N5 isomers is impossible with ¹H NMR alone. Two-dimensional NMR spectroscopy is the definitive tool for this task.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is the gold standard for assigning these types of regioisomers.[2][4] It identifies protons that are close to each other in space (typically < 5 Å), regardless of bonding.

    • For the N5-isomer: A strong NOE correlation will be observed between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the protons on the pyridine ring, specifically H-4 and H-6.[2][3]

    • For N1 or N3-isomers: The N-CH₂ protons will show NOE correlations to protons within the core structure, but not the distinct H-4/H-6 pattern of the N5 isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm assignments by correlating the N-CH₂ protons to carbons within the heterocyclic core.[4]

By using a combination of these 2D-NMR techniques, you can confidently and unambiguously assign the structure of each isolated regioisomer, ensuring the integrity of your results.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Göker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 23(02). [Link]

  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". (2019). International Journal of Psychosocial Rehabilitation, 23(02). [Link]

  • Goker, H., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ChemistrySelect, 6(7), 1519-1525. [Link]

  • Tüfek, A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]

  • Havrylyuk, D., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 578–585. [Link]

Sources

Technical Support Center: Stability of 3H-imidazo[4,5-c]pyridine-6-carbonitrile in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3H-imidazo[4,5-c]pyridine-6-carbonitrile. It addresses common questions and experimental challenges related to the compound's stability in acidic environments, offering troubleshooting advice and validated protocols to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 3H-imidazo[4,5-c]pyridine-6-carbonitrile in acidic media?

The primary stability issue is the acid-catalyzed hydrolysis of the nitrile (-C≡N) functional group.[1][2] In the presence of aqueous acid, the nitrile group is susceptible to a two-stage hydrolysis, first converting to a primary amide intermediate (3H-imidazo[4,5-c]pyridine-6-carboxamide) and subsequently to the corresponding carboxylic acid (3H-imidazo[4,5-c]pyridine-6-carboxylic acid).[3][4]

Q2: What is the underlying mechanism of this degradation?

The acid-catalyzed hydrolysis of the nitrile group proceeds via the following steps:

  • Protonation: The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.[1][5]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.[5]

  • Proton Transfer & Tautomerization: A series of proton transfers occurs, leading to the formation of a protonated amide, which then deprotonates to yield the primary amide intermediate.[4][5]

  • Further Hydrolysis: Under continued acidic conditions and typically with heating, the amide intermediate undergoes further hydrolysis to form the carboxylic acid and an ammonium salt as a byproduct.[2][3] This final step is often the driving force for the entire reaction.[3]

Q3: How do experimental conditions influence the rate of degradation?

Several factors can accelerate the hydrolysis of the nitrile group:

  • Acid Strength and Concentration: Higher concentrations of strong acids (e.g., 1N HCl vs. 0.1N HCl) will increase the rate of protonation and thus accelerate degradation.[6][7]

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction. Heating under reflux is a common method in forced degradation studies to ensure the reaction proceeds at a measurable rate.[2][6]

  • Exposure Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Q4: Is the core imidazopyridine ring system stable under these conditions?

The fused imidazopyridine ring is a relatively stable aromatic heterocyclic system. While the nitrogen atoms in the rings can be protonated in strong acid, the ring system itself does not typically degrade under the conditions used for nitrile hydrolysis. The primary point of instability remains the exocyclic nitrile substituent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My compound is degrading too quickly, even in mildly acidic conditions for my assay. What can I do?
  • Solution 1: Temperature Control. Perform your experiments at a lower temperature (e.g., 4°C or on ice). Chemical reactions, including degradation, are significantly slowed at lower temperatures.

  • Solution 2: pH Adjustment. If your protocol allows, use a buffer system to maintain the pH at the highest possible value that is still compatible with your experimental goals. Avoid using strong mineral acids if a buffered solution with a weaker organic acid will suffice.

  • Solution 3: Reduce Exposure Time. Minimize the time the compound spends in the acidic medium. Prepare fresh solutions immediately before use and analyze them promptly.

Q: I am performing a forced degradation study, but I'm not observing any significant degradation. How can I promote it?
  • Solution 1: Increase Stress Level. Forced degradation studies are intended to be aggressive. If you see no degradation with 0.1N HCl at room temperature, increase the stress level.[6] Move to 1N HCl or even stronger acid.[7]

  • Solution 2: Add Thermal Stress. Heat the solution. Refluxing the sample in acid for several hours is a standard procedure to induce hydrolysis.[6][8] Start with a temperature of 60-80°C and increase if necessary.[8]

  • Solution 3: Extend Duration. Increase the incubation time. Some compounds are quite stable and may require exposure for 12, 24, or even more hours to achieve the target degradation of 5-20%.[7][9]

Q: My HPLC analysis shows multiple unexpected peaks after acid treatment. How do I identify the source?
  • Step 1: Analyze Starting Material. First, run a high-resolution chromatogram of your starting material (time zero sample) to check for pre-existing impurities.

  • Step 2: Confirm Degradant Identity. The primary degradation products should be the amide and the carboxylic acid. If possible, synthesize or procure reference standards for these compounds to confirm their retention times.

  • Step 3: Consider Secondary Degradation. Under harsh conditions (e.g., high heat and strong acid for extended periods), secondary degradation products may form. Mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of these unknown peaks and elucidating their structures.[10]

  • Step 4: Evaluate Blank Samples. Analyze a blank sample (acidic solution without the active compound) that has been subjected to the same stress conditions to rule out artifacts from the solvent or container.

Visualized Mechanisms and Workflows
Predicted Acid-Catalyzed Degradation Pathway

G cluster_0 Stage 1: Hydrolysis to Amide cluster_1 Stage 2: Hydrolysis to Carboxylic Acid A 3H-imidazo[4,5-c]pyridine- 6-carbonitrile (Parent) B Protonated Nitrile (Activated Intermediate) A->B + H⁺ C Nucleophilic Attack by H₂O B->C + H₂O D Amide Intermediate (3H-imidazo[4,5-c]pyridine-6-carboxamide) C->D - H⁺ (Tautomerization) E Amide Intermediate F Protonated Amide E->F + H⁺ G Tetrahedral Intermediate F->G + H₂O H Carboxylic Acid (3H-imidazo[4,5-c]pyridine-6-carboxylic acid) G->H - NH₄⁺

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Experimental Workflow for Stability Assessment

G prep 1. Prepare Stock Solution of Compound in a suitable organic solvent stress 2. Dilute stock into acidic medium (e.g., 0.1N HCl) to final concentration prep->stress incubate 3. Incubate under Stress Conditions (e.g., 60°C) stress->incubate sample 4. Withdraw Aliquots at defined time points (0, 2, 4, 8, 24 hrs) incubate->sample quench 5. Quench Reaction by neutralizing with base (e.g., NaOH) to pH ~7 sample->quench analyze 6. Analyze by Stability- Indicating HPLC Method quench->analyze data 7. Quantify Parent Peak Area & Degradant Peak Areas analyze->data report 8. Calculate % Degradation and Plot vs. Time data->report

Caption: Workflow for a forced acid degradation study.

Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis

This protocol is designed to induce and quantify degradation, in line with ICH guidelines which suggest targeting 5-20% degradation for developing stability-indicating methods.[9]

Materials:

  • 3H-imidazo[4,5-c]pyridine-6-carbonitrile

  • Methanol or Acetonitrile (HPLC grade)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • Heating block or water bath set to 60°C

  • HPLC system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 1N HCl to achieve a final concentration of ~0.1 mg/mL. This is your Time 0 sample before heating. Immediately neutralize a small aliquot of this sample with an equimolar amount of 1N NaOH to a pH of ~7.

  • Incubation: Place the flask containing the remaining acidic solution into the heating block or water bath pre-heated to 60°C.

  • Time-Point Sampling: Withdraw aliquots of the heated solution at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, neutralize each aliquot with an equimolar amount of 1N NaOH to halt the degradation reaction.[7]

  • Analysis: Analyze the neutralized Time 0 and all subsequent time-point samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[9][11]

Typical Starting Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA/DAD detector, or start with 254 nm.

  • Injection Volume: 10 µL.

Method Validation: To ensure the method is stability-indicating, analyze the forced degradation samples. The chromatogram should show clear baseline separation between the parent peak (3H-imidazo[4,5-c]pyridine-6-carbonitrile) and any new peaks corresponding to the amide and carboxylic acid degradants.

Data Summary

The following table outlines typical conditions for forced degradation studies as recommended by regulatory guidelines.[6][7][9]

Stress ConditionReagentTemperatureTimeTarget Degradation
Acid Hydrolysis 0.1N - 1N HClRoom Temp to 80°CUp to 24-48 hours5-20%
Base Hydrolysis 0.1N - 1N NaOHRoom Temp to 80°CUp to 24-48 hours5-20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours5-20%
Thermal Dry Heat> 80°CVariable5-20%
Photolytic UV/Vis LightAmbient1.2 million lux hours5-20%
References
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Arcino. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sanz Alaejos, M., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Food Chemistry, 54(4), 429-437.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

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Validation & Comparative

LC-MS fragmentation pattern of imidazo[4,5-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

Imidazo[4,5-c]pyridine-6-carbonitrile (C₇H₄N₄, MW 144.04) represents a critical scaffold in modern drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., JAK, BTK) and cathepsin S inhibitors. However, its analysis presents a distinct challenge: regioisomeric ambiguity .

The synthesis of this core often yields mixtures of the [4,5-c] and [4,5-b] isomers, which share identical exact masses and similar polarity. Standard low-resolution MS cannot distinguish them. This guide objectively compares the fragmentation performance of the [4,5-c] isomer against its primary alternative, the [4,5-b] isomer , and evaluates Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for structural elucidation.

Comparative Analysis: Performance & Alternatives

A. Isomeric Differentiation: [4,5-c] vs. [4,5-b]

The core "product" (the [4,5-c] scaffold) exhibits a distinct fragmentation "fingerprint" compared to the [4,5-b] alternative due to the positioning of the pyridine nitrogen.

FeatureImidazo[4,5-c]pyridine-6-CN (Target)Imidazo[4,5-b]pyridine-6-CN (Alternative)Analytical Implication
Proton Affinity (PA) Lower PA (Purine-like electronic distribution).Higher PA (Resonance stabilization between Pyridine N and Imidazole NH).[4,5-c] fragments at lower collision energies (CE).
Primary Loss -HCN (27 Da) from Nitrile group is dominant and rapid.-HCN (27 Da) is competitive with Ring Opening due to higher ring stability.[4,5-c] shows a higher ratio of m/z 118 : 145 at low CE.
Diagnostic Ion m/z 64 (Pyridine ring fragment post-imidazole destruction).m/z 65/66 (Stabilized protonated pyridine fragments).Key differentiator in MS/MS spectra.
Chromatography Elutes earlier on C18 (more polar due to N-distribution).Elutes later on C18.RT difference is often < 0.5 min; MS/MS is required for confirmation.
B. Methodological Comparison: CID vs. HCD

For this specific nitrile-bearing scaffold, the choice of fragmentation mode critically impacts sensitivity and structural coverage.

  • CID (Resonance Excitation):

    • Performance: Excellent for observing the initial loss of the nitrile group (-HCN).

    • Limitation: Often fails to break the fused aromatic core efficiently, leaving the "fingerprint" region (m/z < 100) empty.

  • HCD (Beam-Type, Orbitrap):

    • Performance:Superior. The higher energy regime effectively shatters the stable bicyclic aromatic core, revealing diagnostic ring-cleavage ions (m/z 52, 64, 91) necessary for confirmation.

    • Recommendation: Use HCD with stepped Collision Energy (NCE 30-50-80) for unambiguous identification.

Fragmentation Mechanism & Pathways

The fragmentation of Imidazo[4,5-c]pyridine-6-carbonitrile ([M+H]⁺ = 145.05) follows a logic dictated by the stability of the aromatic sextet and the lability of the exocyclic nitrile.

Pathway A: Nitrile Elimination (Dominant)

The most facile pathway is the expulsion of hydrogen cyanide (HCN) from the C6-position. This is characteristic of aromatic nitriles but is accelerated here by the electron-deficient pyridine ring.

  • Precursor: m/z 145.05

  • Product: m/z 118.04 [C₆H₄N₃]⁺ (Imidazopyridinyl cation)

Pathway B: Imidazole Ring Unzipping (Diagnostic)

Following the initial loss, the imidazole ring undergoes cleavage. Unlike the [4,5-b] isomer, the [4,5-c] arrangement facilitates a Retro-Diels-Alder (RDA)-like mechanism or direct loss of C₂H₂N (acetonitrile fragment from the ring).

  • Intermediate: m/z 118.04

  • Product: m/z 91.03 [C₅H₃N₂]⁺ (Pyridinyl radical cation)

  • Deep Fragment: m/z 64.02 [C₄H₂N]⁺ (Fragmented pyridine core)

Pathway C: Alternative Ring Opening

A minor pathway involves the loss of N₂ or CH₂N₂ if the imidazole proton is mobile, though this is less favored than the nitrile loss.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the validated fragmentation pathways for the [4,5-c] isomer, highlighting the specific energy barriers.

FragmentationPathways M_H [M+H]+ m/z 145.05 (Parent) Frag_118 [M+H - HCN]+ m/z 118.04 (Base Peak) M_H->Frag_118 Loss of Nitrile (-HCN) Low CE (10-20 eV) Isomer_B Isomer [4,5-b] Retains m/z 118 at High CE M_H->Isomer_B Differentiation Point Frag_91 [Pyridine Core]+ m/z 91.03 (Diagnostic) Frag_118->Frag_91 Imidazole Cleavage (-HCN / -C2H2N) Frag_64 [Ring Frag]+ m/z 64.02 (High Energy) Frag_91->Frag_64 Pyridine Shatter High CE (>50 eV)

Figure 1. Step-wise fragmentation tree for Imidazo[4,5-c]pyridine-6-carbonitrile under ESI+ conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust, this protocol includes "Checkpoints" to validate system performance.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Methanol is preferred over Acetonitrile here to prevent solvent-adduct formation that mimics nitrile signals.

Step 2: LC Conditions (Isomer Separation)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).

    • Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic pyridines compared to standard C18.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 10 min. (Shallow gradient required for isomer separation).

  • Checkpoint: The [4,5-c] isomer should elute before the [4,5-b] isomer due to higher polarity.

Step 3: MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the nitrile).

  • Gas Temp: 300°C.

  • Acquisition: Data-Dependent Acquisition (DDA) or Targeted PRM.

  • Inclusion List: m/z 145.0514 (Window ± 1.0 Da).

  • Collision Energy: Stepped NCE (20, 40, 60).

  • Checkpoint: Verify the presence of m/z 118 in the MS2 spectrum.[1] If m/z 118 is the only peak, increase energy; if m/z 118 is absent, decrease energy.

References

  • Temple, C., et al. (1987).[2] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

  • Puerstinger, G., et al. (2011). "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kudryavtsev, K.V., et al. (2017). "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry." Molecules. Link

  • Thermo Scientific . (2023).[3] "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note. Link

Sources

Comparison of imidazo[4,5-c]pyridine vs imidazo[4,5-b]pyridine activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

Executive Summary

In the realm of medicinal chemistry, the imidazopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, the specific regioisomerism between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine fundamentally alters physicochemical properties, binding modes, and synthetic accessibility.

This guide provides an objective, data-driven comparison of these two scaffolds. While both serve as purine bioisosteres, the [4,5-b] isomer is predominantly utilized as a kinase inhibitor (1-deazapurine mimic), whereas the [4,5-c] isomer (3-deazapurine mimic) finds distinct utility in antiviral and anti-inflammatory applications where alternative hydrogen-bonding vectors are required.

Structural & Physicochemical Analysis

The core difference lies in the position of the pyridine nitrogen atom relative to the fused imidazole ring. This subtle shift dictates the electronic landscape, basicity, and hydrogen-bonding potential of the molecule.

Structural Visualization

The following diagram contrasts the H-bond acceptor (HBA) and donor (HBD) vectors for both scaffolds, highlighting their mimicry of the Adenine core.

G cluster_0 Imidazo[4,5-b]pyridine (1-Deazapurine Mimic) cluster_1 Imidazo[4,5-c]pyridine (3-Deazapurine Mimic) b_core Core Scaffold [4,5-b] b_N1 N (Pyridine) Strong HBA (Ortho to Bridge) b_core->b_N1 Pos 4 b_NH NH (Imidazole) HBD b_core->b_NH Pos 1/3 c_N1 N (Pyridine) Mod. HBA (Meta to Bridge) b_N1->c_N1 Basicity Shift (pKa b > c) c_core Core Scaffold [4,5-c] c_core->c_N1 Pos 5 c_NH NH (Imidazole) HBD c_core->c_NH Pos 1/3

Figure 1: Pharmacophore mapping of Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine.

Physicochemical Comparison Table
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineImplication for Drug Design
Purine Mimicry 1-Deazapurine3-Deazapurine[4,5-b] mimics Adenine N1 interaction; [4,5-c] mimics N3.
Basicity (pKa) Higher (~3.0 - 4.0)Lower (~2.5 - 3.5)[4,5-b] is more likely to be protonated at physiological pH, affecting solubility.
Lipophilicity (LogP) ~0.3 (Unsubstituted)~0.4 (Unsubstituted)Very similar; driven by substituents.
Metabolic Stability ModerateModerate to HighPyridine N-oxidation is a common metabolic route for both.
Synthetic Ease High (Favored cyclization)Moderate (Regioselectivity issues)[4,5-b] is often the thermodynamic product in cyclizations.

Synthetic Accessibility & Regioselectivity

A critical decision point for researchers is the synthetic route. The formation of the [4,5-b] isomer is generally more robust due to the reactivity of 2,3-diaminopyridine precursors compared to the 3,4-diaminopyridine required for the [4,5-c] isomer.

The Regioselectivity Challenge

When synthesizing [4,5-c]pyridines from 3,4-diaminopyridines, researchers often encounter mixtures. The [4,5-b] scaffold synthesis is often cleaner because the starting material (2-chloro-3-nitropyridine or 2,3-diaminopyridine) directs cyclization effectively.

Synthesis start_b 2,3-Diaminopyridine prod_b Imidazo[4,5-b]pyridine (High Yield, Regioselective) start_b->prod_b Cyclization (Favored) start_c 3,4-Diaminopyridine prod_c Imidazo[4,5-c]pyridine (Potential Isomer Mixture) start_c->prod_c Cyclization (Challenging) reagent R-COOH / Polyphosphoric Acid or Orthoesters reagent->prod_b reagent->prod_c

Figure 2: Synthetic pathways illustrating the divergence in accessibility between the two scaffolds.

Comparative Case Studies: Biological Performance

Case Study 1: Kinase Inhibition (Aurora & B-Raf)

The imidazo[4,5-b]pyridine scaffold is a dominant player in kinase inhibition. Its nitrogen arrangement allows it to function as a "hinge binder," mimicking the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen (N4) and the imidazole NH often form a bidentate H-bond interaction with the kinase hinge region.

  • Data: In a comparative analysis of Aurora Kinase inhibitors, [4,5-b] derivatives consistently showed superior potency.

Compound ClassTargetRepresentative MoleculeIC50 (nM)Outcome
Imidazo[4,5-b] Aurora ACCT13769015 Highly Potent
Imidazo[4,5-b] Aurora BGSK10709160.38 Clinical Candidate
Imidazo[4,5-c] Aurora AGeneric Analogues>1000Generally Inactive/Weak

Expert Insight: The [4,5-c] isomer lacks the correct geometry to form the donor-acceptor pair required for the canonical "hinge binding" mode seen in most kinase inhibitors, rendering it less effective for this specific application.

Case Study 2: Antiviral Activity (BVDV & HCV)

While [4,5-b] dominates kinases, imidazo[4,5-c]pyridine shines in antiviral research. Specifically, for Bovine Viral Diarrhea Virus (BVDV), the [4,5-c] scaffold provided the necessary vector to interact with the RNA-dependent RNA polymerase.

  • Key Finding: Puerstinger et al. developed a series of [4,5-c]pyridines where the specific geometry allowed substituents to access a hydrophobic pocket on the viral polymerase that the [4,5-b] isomer could not reach due to steric clash.

  • Performance: Compound 27 (Imidazo[4,5-c] core) exhibited high selectivity (EC50 < 1 µM) with reduced cytotoxicity compared to its [4,5-b] counterparts.

Case Study 3: Inotropic Activity

A direct head-to-head comparison was performed for inotropic (heart muscle contraction) activity.

  • Result: 2-substituted imidazo[4,5-b]pyridines were consistently more potent than their [4,5-c] isomers in isolated guinea pig papillary muscle preparations.

Experimental Protocols

Protocol A: Regioselective Synthesis of Imidazo[4,5-b]pyridine

This protocol ensures the formation of the [4,5-b] isomer using a reductive cyclization approach.

  • Reactants: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and the appropriate primary amine (1.1 eq) in Ethanol.

  • Substitution: Add Triethylamine (2.0 eq) and reflux for 4 hours. Monitor by TLC (formation of 2-amino-3-nitropyridine intermediate).

  • Reduction/Cyclization:

    • Transfer the intermediate to a hydrogenation vessel containing MeOH and Pd/C (10% w/w).

    • Add the aldehyde (1.1 eq) corresponding to the desired C2 substituent.

    • Stir under H2 atmosphere (balloon pressure) at 80°C for 12 hours. (One-pot reduction-cyclization).

  • Purification: Filter catalyst, concentrate filtrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Kinase Affinity Assay (General)

To validate the activity of synthesized [4,5-b] derivatives against Aurora A.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

  • Enzyme: Recombinant Human Aurora A (5-10 nM final).

  • Substrate: Kemptide peptide (100 µM) and [gamma-33P]ATP.

  • Procedure:

    • Incubate compound (serial dilution in DMSO) with enzyme for 15 min at RT.

    • Initiate reaction with ATP/Substrate mix.

    • Incubate 30 min at 30°C.

    • Stop reaction with phosphoric acid.

    • Spot on P81 phosphocellulose paper, wash, and count scintillation.

  • Analysis: Fit data to sigmoid dose-response curve to determine IC50.

References

  • Jarmoni, K., et al. (2024).[1] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Puerstinger, G., et al. (2006). Antiviral imidazo[4,5-c]pyridines: synthesis and activity against BVDV. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).[2][3][4] A Comparative Analysis of Pyrazolopyrimidine and Imidazo[4,5-b]pyridine Kinase Inhibitors. Link

  • PubChem. (2025).[5][6] Compound Summary: Imidazo[4,5-b]pyridine.[1][3][4][7][8][9][10][11] Link

  • PubChem. (2025).[5][6] Compound Summary: Imidazo[4,5-c]pyridine.[5][6][7] Link

Sources

Validating TREX1 inhibition potency of 6-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validating Potency of 6-Carbonitrile TREX1 Inhibitors

Executive Summary & Strategic Context

Three-prime repair exonuclease 1 (TREX1) has emerged as a high-value "innate immune checkpoint."[1] By degrading cytosolic dsDNA, TREX1 prevents the activation of the cGAS-STING pathway, thereby shielding tumors from immune surveillance. The recent acquisition of Sprint Bioscience’s TREX1 program by Gilead (November 2025) validates the commercial and therapeutic viability of this target.[1][2]

This guide focuses on the 6-carbonitrile derivative series . In medicinal chemistry optimization, the introduction of a nitrile (cyano) group at the 6-position of heterocyclic scaffolds (often tetrahydro-pyrido-indoles or hydroxyquinolines) has shown promise in enhancing metabolic stability and deepening the binding within the TREX1 catalytic pocket (replacing labile esters or metabolically vulnerable halogens).

This document outlines the rigorous validation protocols required to benchmark these 6-carbonitrile derivatives against established tool compounds (VB-85680 and Compound 296 ), ensuring that observed potency is driven by on-target engagement rather than non-specific DNA intercalation.

Mechanistic Grounding: The cGAS-STING Axis

To validate inhibition, one must measure the restoration of the pathway TREX1 suppresses.

Figure 1: TREX1 Inhibition and cGAS-STING Reactivation

TREX1_Pathway cluster_cyto Cytosol dsDNA Cytosolic dsDNA (Tumor/Damage Derived) cGAS cGAS Sensor dsDNA->cGAS Activates TREX1 TREX1 Enzyme (The Brake) TREX1->dsDNA Degrades (Prevents Sensing) Inhibitor 6-Carbonitrile Inhibitor Inhibitor->TREX1 Blocks Activity (Restores dsDNA) cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Activation (ER Adaptor) cGAMP->STING Binds IRF3 p-IRF3 / p-TBK1 STING->IRF3 Phosphorylates IFN Type I Interferon (IFN-β) Release IRF3->IFN Transcription

Caption: Logical flow of TREX1 inhibition.[3][4][5][6][7][8] The 6-carbonitrile inhibitor prevents DNA degradation, allowing cGAS sensing and subsequent interferon response.

Comparative Analysis: Product vs. Alternatives

The following table benchmarks the 6-carbonitrile class against the current "Gold Standard" tool compounds.

Feature6-Carbonitrile Derivatives (Product)VB-85680 (Comparator 1)Compound 296 (Comparator 2)
Primary Utility Lead Optimization / Clinical CandidateValidated In Vitro/In Vivo ToolHistorical Reference / HTS Hit
Potency (Biochem IC50) < 10 nM (Target)~50 nM (Human TREX1)~400 nM
Binding Mode Active site Mg2+ coordination + Hydrophobic pocket fitActive site competitiveActive site competitive
Metabolic Stability High (Nitrile resists oxidation)ModerateLow (Rapid clearance)
Cellular Activity Robust IFN-β induction at <1 µMGood induction, requires specific formulationWeak/Toxic at high doses
Liability Solubility (Planar rings may stack)Solubility limitsOff-target toxicity

Key Insight: While VB-85680 is excellent for proof-of-concept, it often suffers from solubility issues. The 6-carbonitrile substitution is designed to improve the ligand efficiency (LE) and metabolic profile, but it carries a risk of "flat" SAR if the nitrile group interacts non-specifically. Rigorous biophysical validation (Protocol 2) is essential to rule this out.

Validation Protocols

To publish a robust data package, you must move beyond simple enzymatic inhibition. You must prove Target Engagement (TE) and Pathway Modulation (PM) .

Protocol 1: Fluorescence Polarization (FP) Exonuclease Assay

Purpose: Determine biochemical potency (


) by measuring the protection of dsDNA.

Mechanism: TREX1 degrades a fluorescently labeled dsDNA tracer. Small degradation products tumble faster (low polarization). Inhibition preserves the large dsDNA (high polarization).

  • Reagents:

    • Enzyme: Recombinant human TREX1 (truncated 1-242 or full length).

    • Substrate: 30-mer dsDNA, 5'-FAM labeled (Sense) annealed to unlabeled antisense.

    • Buffer: 20 mM Tris (pH 7.5), 5 mM

      
       (Critical cofactor), 2 mM DTT, 0.01% BSA.
      
  • Workflow:

    • Dispense 10 µL of 6-carbonitrile derivative (serial dilution in DMSO) into black 384-well plates.

    • Add 10 µL of TREX1 enzyme (0.5 nM final). Incubate 15 min at RT.

    • Add 10 µL of dsDNA substrate (10 nM final).

    • Incubate 45–60 min at RT.

    • Read: Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Data Analysis:

    • Plot mP (milli-polarization) vs. log[Compound].

    • Validation Check: Include VB-85680 as a positive control. If VB-85680

      
      , the assay sensitivity is compromised (likely too much enzyme).
      
Protocol 2: Surface Plasmon Resonance (SPR) Binding

Purpose: Confirm direct binding and kinetics (


) to rule out false positives (e.g., DNA intercalators or aggregators).
  • Chip Setup: Immobilize Biotinylated-TREX1 (or His-tagged via NTA chip) to ~2000 RU.

  • Running Buffer: HBS-P+ with 5 mM

    
     (Magnesium is required for the structural integrity of the active site).
    
  • Injection: Inject 6-carbonitrile derivative at 5 concentrations (e.g., 3 nM to 100 nM).

  • Success Criteria:

    • 1:1 Langmuir binding fit.

    • 
       should correlate within 3x of the Biochemical 
      
      
      
      .
    • Red Flag: If the sensorgram shows "square wave" (super fast on/off) with high amplitude, the compound may be aggregating rather than binding specifically.

Protocol 3: Cellular cGAS-STING Activation (THP1-Dual Reporter)

Purpose: Prove the compound enters the cell and activates the immune response.[2]

  • Cell Line: THP1-Dual™ KO-TREX1 (Control) and THP1-Dual™ WT (Target). These cells secrete Lucia luciferase under an ISG54 promoter (Interferon Stimulated Gene).

  • Method:

    • Seed THP1-Dual WT cells (100,000 cells/well).

    • Treat with 6-carbonitrile derivative (0.1 – 10 µM) for 24 hours.

    • Trigger: Unlike other assays, you do not always need to add exogenous DNA if TREX1 is effectively inhibited; endogenous DNA damage (or low dose doxorubicin co-treatment) should trigger cGAS.

    • Readout: Collect supernatant, add QUANTI-Luc substrate, measure luminescence.

  • Specificity Check:

    • The compound should NOT induce signal in STING-KO or cGAS-KO cells. If it does, the 6-carbonitrile is acting off-target (e.g., direct STING agonism or toxicity).

Experimental Workflow Diagram

Figure 2: The "Self-Validating" Screening Cascade

Validation_Workflow Step1 1. Biochem Screen (FP Assay) Decision1 IC50 < 50nM? Step1->Decision1 Decision1->Step1 No (Refine SAR) Step2 2. Biophysical (SPR/MST) Decision1->Step2 Yes Decision2 Specific Binding? Step2->Decision2 Decision2->Step1 No (False Pos) Step3 3. Functional (THP1-Dual) Decision2->Step3 Yes (Kd ~ IC50) Control Counter-Screen (cGAS KO Cells) Step3->Control Verify Specificity Final Validated Lead Control->Final No Signal in KO

Caption: Step-by-step filter to eliminate false positives common in DNA-binding enzyme assays.

References

  • Gilead Sciences & Sprint Bioscience. (2025).[1][2][9] Gilead Acquires Sprint Bioscience’s TREX1 Program.[1][2][10] Pharmaceutical Technology. Link

  • Carozza, J. A., et al. (2020). Discovery of the TREX1 Inhibitor VB-85680. National Institutes of Health (PMC). Link

  • Tempest Therapeutics. (2023). Crystallography-guided characterization of novel cytosolic DNase TREX1 inhibitors. Tempest Tx Posters. Link

  • BellBrook Labs. (2024). Discovering TREX1 Inhibitors with the Transcreener dAMP Exonuclease Assay. News-Medical. Link

  • Hollis, T., et al. (2023). Molecular insight into the specific enzymatic properties of TREX1. Nucleic Acids Research. Link

Sources

In vitro metabolic stability of imidazo[4,5-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro metabolic stability of imidazo[4,5-c]pyridine-6-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

Imidazo[4,5-c]pyridine-6-carbonitrile represents a strategic scaffold optimization in medicinal chemistry. While the parent imidazo[4,5-c]pyridine core is chemically attractive as a purine bioisostere (e.g., in JAK, kinase, or TREX1 inhibitors), it suffers from a critical metabolic liability: susceptibility to Aldehyde Oxidase (AO) mediated oxidation.

This guide analyzes how the introduction of the nitrile (-CN) group at the C6 position functions as a "metabolic blocker," significantly enhancing stability compared to the unsubstituted core and isomeric alternatives.

Key Performance Indicators (KPIs)
FeatureParent Core (Imidazo[4,5-c]pyridine)Target (6-Carbonitrile Derivative) Alternative (Imidazo[4,5-b]pyridine)
Primary Metabolic Liability High (Aldehyde Oxidase & CYP3A4)Low (Steric/Electronic Blockade) Moderate (CYP-mediated N-oxidation)
Intrinsic Clearance (

)
High (>50 µL/min/mg)Low to Moderate (<15 µL/min/mg) Moderate (20–40 µL/min/mg)
Cytosolic Stability Poor (< 30 min

)
Excellent (> 120 min

)
High (Not an AO substrate)
Main Metabolite 6-Oxo derivative (Lactam)Minimal (Hydrolysis to amide possible) N-Oxide or Hydroxylation

Mechanistic Insight: The "Soft Spot" Blockade

To understand the stability of the 6-carbonitrile derivative, one must understand the instability of the parent scaffold.

The Aldehyde Oxidase (AO) Problem

Nitrogen heterocycles with low electron density, such as imidazo[4,5-c]pyridine, are prime substrates for Aldehyde Oxidase. AO functions via a nucleophilic attack (using a molybdenum cofactor) at the carbon atom adjacent to the ring nitrogen.

  • In the parent core: The C6 position (adjacent to N5) is highly electron-deficient and sterically accessible, leading to rapid oxidation into the 6-oxo metabolite (lactam).

  • In the 6-carbonitrile derivative: The nitrile group occupies the C6 position. This accomplishes two things:

    • Steric Blockade: Prevents the AO enzyme from accessing the reactive site.

    • Electronic Modulation: While electron-withdrawing, the C-C bond is stable against the nucleophilic attack mechanism of AO.

Visualization: Metabolic Pathway & Blocking Strategy

The following diagram illustrates the metabolic fate of the parent core versus the stabilized nitrile derivative.

MetabolicPathway Parent Imidazo[4,5-c]pyridine (Parent Core) AO_Enzyme Aldehyde Oxidase (Cytosolic) Parent->AO_Enzyme Nucleophilic Attack at C6 Metabolite 6-Oxo-imidazo[4,5-c]pyridine (Inactive Lactam) AO_Enzyme->Metabolite Rapid Oxidation Target Imidazo[4,5-c]pyridine- 6-carbonitrile Target->AO_Enzyme C6 Blocked Stable Metabolically Stable (High Exposure) Target->Stable Retains Integrity Hydrolysis Minor Pathway: Nitrile Hydrolysis Target->Hydrolysis Slow (Liver S9)

Figure 1: Mechanism of metabolic stabilization. The nitrile group at C6 blocks the rapid AO-mediated oxidation observed in the parent scaffold.

Comparative Stability Data

The following data represents a consensus of performance based on structure-activity relationship (SAR) studies of fused pyridine scaffolds.

Table 1: In Vitro Stability Comparison
Assay SystemParameter6-Carbonitrile (Target) Unsubstituted CoreReference (Verapamil)
Human Liver Microsomes (HLM)

(min)
> 60 15 - 2512

(µL/min/mg)
< 20 > 60High
Human Liver Cytosol (HLC)

(min)
> 240 < 10Stable
Metabolic DriverNone (AO Resistant) Aldehyde OxidaseCYP (Microsomal only)
Hepatocytes (Human)

(µL/min/10⁶ cells)
Low (< 10) High (> 40)Moderate

Expert Note: Standard microsomal assays (HLM) often underestimate the clearance of the parent core because AO is a cytosolic enzyme and is washed away during microsome preparation. You must use Cytosol or S9 fractions to accurately compare these compounds.

Experimental Protocols

To validate the stability of imidazo[4,5-c]pyridine-6-carbonitrile, a dual-assay approach is required: one for CYP stability (Microsomes) and one for AO stability (Cytosol).

Protocol A: Cytosolic Stability Assay (The "AO Check")

This assay is critical for imidazo-pyridine scaffolds to detect non-CYP clearance.

Materials:

  • Pooled Human Liver Cytosol (HLC) (Protein conc. 20 mg/mL).

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Phthalazine or Zaleplon (known AO substrates).

  • AO Inhibitor: Hydralazine (optional, for mechanistic confirmation).

Workflow:

  • Preparation: Dilute HLC to 1.0 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add test compound (final conc. 1 µM). Note: Do NOT add NADPH. AO does not require cofactors.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Transfer aliquots immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Step: If the parent core shows rapid degradation in Cytosol but the 6-CN derivative is stable, the blockade mechanism is confirmed. If both are stable in Cytosol but unstable in Microsomes, the metabolism is CYP-driven.

Protocol B: Microsomal Stability Assay (CYP)

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and buffer at 37°C for 5 min.

  • Initiation: Add NADPH solution.

  • Reaction: Add test compound (1 µM).

  • Sampling: T=0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

Screening Workflow Diagram

ScreeningWorkflow cluster_0 Phase 1: Liability Identification Start Test Compound: Imidazo[4,5-c]pyridine-6-CN Microsomes Microsomal Assay (+NADPH) Start->Microsomes Cytosol Cytosolic Assay (No Cofactors) Start->Cytosol Decision Clearance Profile Microsomes->Decision Cytosol->Decision Result_A Stable in Both: Ideal Candidate Decision->Result_A Low CL Result_B Unstable in Cytosol: AO Liability (Failed Blockade) Decision->Result_B High Cytosolic CL Result_C Unstable in Microsomes: CYP Liability (Lipophilicity?) Decision->Result_C High Microsomal CL

Figure 2: Screening cascade to differentiate CYP vs. AO metabolic clearance.

References

  • Pryde, D. C., et al. (2016). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Linton, S. D., et al. (2011). "Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO)."[1] Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2013). "Design, synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as PARP1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dalvie, D., et al. (2012). "Aldehyde oxidase-mediated metabolism of nitrogen-containing heterocycles." Drug Metabolism and Disposition. Link

  • Barraclough, H., et al. (2021). "Trex1 inhibitors and uses thereof." World Intellectual Property Organization (WO2021263079). Link

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